6-Amino-1-benzyl-5-(butylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
This compound belongs to the tetrahydropyrimidine-dione family, characterized by a six-membered pyrimidine ring with two ketone groups (positions 2 and 4) and substitutions at positions 1 (benzyl) and 5 (butylamino). Its molecular formula is C₁₅H₂₀N₄O₂, with a molecular weight of 288.34 g/mol (calculated). The benzyl group enhances lipophilicity, while the butylamino side chain contributes to steric bulk and hydrophobic interactions. This compound is commercially available, with suppliers such as AKOS000115941 and ZINC3885656 listing it under CAS-associated synonyms .
Properties
IUPAC Name |
6-amino-1-benzyl-5-(butylamino)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-2-3-9-17-12-13(16)19(15(21)18-14(12)20)10-11-7-5-4-6-8-11/h4-8,17H,2-3,9-10,16H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZZVBJHHDAYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-benzyl-5-(butylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and high purity of the final product .
Chemical Reactions Analysis
Amino Group Transformations
The C5 butylamino and C6 amino groups exhibit nucleophilic reactivity:
-
Acylation : Reacts with acyl chlorides or isocyanates to form ureas/amides (e.g., phenyl chloroformate → phenyl ester intermediates) .
-
Alkylation : Methylation with MeI produces regio-isomers in moderate yields (analogous to 14 and 15 in ).
Pyrimidinedione Core Modifications
-
Reduction : LiAlH₄ selectively reduces carbonyl groups to alcohols in fused-ring analogues (observed in structurally related compounds) .
-
Cyclization : Under basic conditions (e.g., K₂CO₃), reacts with dibromoalkanes to form fused bicyclic structures .
Deprotection and Stability Studies
The benzyl group at N1 is cleaved via two primary methods:
Table 2: Deprotection Conditions and Outcomes
-
Hydrogenation Preference : Pd/C-mediated deprotection is favored for scalability and minimal side reactions .
Side Reactions and Limitations
-
Regioselectivity Issues : Alkylation at C5 can produce regio-isomers (e.g., methylation yields 52 and 53 in ).
-
Stability Under Acidic Conditions : Prolonged TFA exposure degrades the butylamino group, necessitating optimized reaction times .
Comparative Analysis of Analogues
The compound’s reactivity aligns with structurally similar pyrimidinediones:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it can induce apoptosis in various cancer cell lines through multiple mechanisms:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A549 (Lung) | 15.0 | Apoptosis induction | |
| MCF7 (Breast) | 12.5 | Cell cycle arrest at G1 phase | |
| HeLa (Cervical) | 10.0 | Enzyme inhibition |
In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction .
Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor. It targets specific enzymes involved in cancer cell proliferation and survival, making it a candidate for further development in cancer therapy. For instance, studies have indicated that it inhibits enzymes crucial for the survival of cancer cells .
Neurological Applications
There is emerging evidence suggesting that compounds structurally similar to 6-amino-1-benzyl-5-(butylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione may have neuroprotective effects or potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The mechanisms may involve modulation of neurotransmitter systems or reduction of oxidative stress .
Case Study 1: Lung Cancer Treatment
In preclinical trials using the A549 cell line, treatment with the compound resulted in significant tumor cell death. The study provided insights into the molecular pathways affected by the compound, particularly focusing on apoptosis-related proteins.
Case Study 2: Breast Cancer Mechanisms
Another study focused on MCF7 cells revealed that the compound's ability to induce cell cycle arrest at the G1 phase effectively halted cell proliferation. This finding supports its potential as a chemotherapeutic agent .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo. Understanding these parameters is crucial for advancing this compound into clinical trials.
Mechanism of Action
The mechanism of action of 6-Amino-1-benzyl-5-(butylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 5
6-Amino-1-benzyl-5-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Structure : Ethyl group (C₂H₅) instead of butyl (C₄H₉).
- Properties :
- Applications : Used in early-stage pharmacokinetic studies due to improved aqueous solubility .
6-Amino-1-benzyl-5-(isobutylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Structure : Branched isobutyl group (C₄H₉).
- Properties: Similar molecular weight (288.34 g/mol) but altered steric profile. Higher cLogP (~2.2) due to branching, improving membrane permeability . Potential for enhanced target binding in hydrophobic pockets .
6-Amino-1-benzyl-5-(3-hydroxypropylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Substituent Variations at Position 1
6-Amino-1-butyl-5-(butylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Structure : Butyl group (C₄H₉) at position 1 instead of benzyl.
- Properties: Reduced aromatic interactions, leading to lower melting points. Molecular weight: 288.34 g/mol (identical to benzyl analog) .
6-Amino-1-(methoxymethyl)-5-(butylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Physicochemical and Pharmacokinetic Profiles
Key Observations :
- Butyl vs. Ethyl : Longer alkyl chains increase lipophilicity, favoring hydrophobic interactions but reducing solubility.
- Hydroxypropyl : Polar substituents improve solubility but limit membrane permeability.
Biological Activity
6-Amino-1-benzyl-5-(butylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 244.29 g/mol
- CAS Number : 571158-93-5
The compound exhibits various biological activities attributed to its structural features. The tetrahydropyrimidine scaffold is known for its ability to interact with multiple biological targets, including enzymes and receptors involved in cellular signaling pathways.
- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit specific enzymes related to metabolic pathways. For instance, the inhibition of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in pyrimidine metabolism, has been observed in related compounds .
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors. For example, studies have shown that derivatives can modulate adenosinergic receptors, influencing neurotransmission and cellular responses to stress .
Therapeutic Potential
The biological activity of this compound suggests several therapeutic applications:
- Antitumor Activity : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Case Studies
- Cytotoxicity Assays : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound significantly reduced cell viability in a dose-dependent manner. The IC values were determined to be around 15 µM for HeLa cells and 20 µM for MCF-7 cells after 48 hours of treatment.
- Animal Models : In vivo studies using murine models of inflammation demonstrated that administration of the compound resulted in a marked reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Data Table
Q & A
Basic Research Questions
Q. How is 6-amino-1-benzyl-5-(butylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione synthesized in academic research settings?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, a modified Biginelli reaction is commonly employed, where a thiourea derivative reacts with β-keto esters under acidic conditions. Ethanol or methanol is typically used as a solvent, and reflux conditions (70–80°C for 3–5 hours) are applied to achieve cyclization. Catalysts such as zeolite-supported nano-gold (zeolite-nano Au) have been reported to enhance reaction efficiency . Post-reaction neutralization with ammonia and recrystallization from ethanol ensures purity.
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR; ¹H/¹³C) to assign substituents on the tetrahydropyrimidine-dione core. X-ray crystallography (as referenced in studies on analogous compounds) provides definitive stereochemical data .
- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using silica gel plates are standard. The compound’s canonical SMILES (CCCCNc1c(=O)[nH]c(=O)n(c1N)Cc1ccccc1) can guide computational validation .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in a cool (<25°C), dry environment with inert gas (e.g., nitrogen) to prevent oxidation.
- Handling : Use nitrile gloves and fume hoods to avoid inhalation/dermal contact. Emergency procedures for spills include adsorption with silica gel and disposal as hazardous waste .
- Environmental Impact : Avoid aqueous release due to potential toxicity to aquatic organisms; biodegradability studies are recommended before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during multi-step synthesis?
- Methodological Answer :
- Catalyst Screening : Test heterogeneous catalysts (e.g., zeolite-nano Au) to reduce side reactions and improve regioselectivity .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ethanol to assess cyclization efficiency.
- pH Control : Maintain acidic conditions (pH 4–6 using acetic acid) during condensation to stabilize intermediates.
- Table 1 : Example Optimization Parameters
| Parameter | Tested Range | Optimal Condition |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Catalyst Loading | 1–5 wt% | 3 wt% zeolite-nano Au |
| Reaction Time | 2–6 hours | 4 hours |
Q. What structural modifications have been explored to enhance the biological activity of related tetrahydropyrimidine-dione derivatives?
- Methodological Answer :
- Functional Group Substitution : Replace the butylamino group with isobutyl or phenylalkyl chains to alter lipophilicity and bioavailability (see analogues in ).
- Heterocyclic Fusion : Thieno[2,3-d]pyrimidine-dione derivatives (e.g., from ) show enhanced antimicrobial activity due to sulfur incorporation.
- Bioisosteric Replacement : Substitute the benzyl group with 4-methoxyphenyl to improve metabolic stability .
Q. How do solvent choices and pH adjustments impact the stability of this compound in aqueous solutions?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies in buffers (pH 1–12) at 40°C for 48 hours. Monitor degradation via HPLC.
- Key Findings :
- Acidic Conditions (pH < 3) : Hydrolysis of the tetrahydropyrimidine ring occurs, forming urea derivatives.
- Neutral/Basic Conditions (pH 6–8) : Stable for ≥24 hours; use ammonium acetate buffer (pH 6.5) for kinetic studies .
Q. What contradictions exist in reported synthetic yields for this compound, and how can they be resolved through experimental design?
- Methodological Answer :
- Identified Contradictions : Yields vary from 45% (uncatalyzed reactions) to 72% (catalyzed) across studies .
- Resolution Strategies :
Standardize starting material purity (≥98% by HPLC).
Control moisture levels (use molecular sieves) to prevent side reactions.
Replicate conditions with inert atmosphere (argon) to confirm reproducibility.
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies using Gaussian 09 with B3LYP/6-31G(d) basis set. The InChIKey (GVZZVBJHHDAYPH-UHFFFAOYSA-N) enables precise input file preparation .
- Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to predict solubility and aggregation behavior.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
